Product packaging for rhiA protein(Cat. No.:CAS No. 147388-34-9)

rhiA protein

Cat. No.: B1177192
CAS No.: 147388-34-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product is a high-purity, recombinant rhiA protein, produced under stringent conditions to ensure superior quality, stability, and batch-to-batch consistency for your research applications. It is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human use. The this compound is characterized by its involvement in [describe the known or predicted molecular function, e.g., "enzymatic hydrolysis of specific substrates" or "signaling pathway modulation"]. Its primary research value lies in [explain the research significance, e.g., "elucidating microbial metabolic pathways" or "studying host-pathogen interactions"]. The protein's mechanism of action is attributed to [describe the specific mechanism, e.g., "its function as a glycosyl hydrolase, cleaving beta-1,4 linkages in polysaccharides," or "binding to a specific receptor on host cells, triggering an immune response"]. Researchers can utilize this reagent in various experimental contexts, including [list potential applications, e.g., "enzyme activity assays, protein-protein interaction studies, structural biology, and as an immunogen for antibody production"].

Properties

CAS No.

147388-34-9

Molecular Formula

C8H11ClO

Synonyms

rhiA protein

Origin of Product

United States

Scientific Research Applications

Agricultural Biotechnology

Role in Nitrogen Fixation:
RhiA protein is integral to the nitrogen-fixing symbiosis between Rhizobium species and legumes. This symbiotic relationship enhances soil fertility and crop yield by converting atmospheric nitrogen into a form usable by plants. The applications include:

  • Biofertilizers: Utilizing Rhizobium strains containing RhiA can improve crop productivity through enhanced nitrogen fixation. Studies have indicated that inoculating crops with RhiA-expressing strains leads to increased biomass and yield under nitrogen-limited conditions .
  • Genetic Engineering: The manipulation of the rhiABC operon can enhance the nitrogen-fixing efficiency of Rhizobium strains. Genetic modifications that increase RhiA expression have shown promising results in field trials, leading to better plant growth and nutrient uptake .

Environmental Science

Bioremediation Potential:
this compound's involvement in microbial interactions with soil and plant systems suggests its potential use in bioremediation efforts. Key applications include:

  • Soil Health Improvement: RhiA can help restore soil health by promoting beneficial microbial communities that degrade pollutants. Research indicates that Rhizobium strains can enhance the degradation of hydrocarbons in contaminated soils when expressing RhiA .
  • Carbon Sequestration: The ability of Rhizobium to form symbiotic relationships with legumes contributes to carbon cycling in ecosystems. By enhancing plant growth through nitrogen fixation, RhiA indirectly supports carbon sequestration efforts .

Therapeutic Applications

Potential in Medical Research:
While primarily studied within agricultural contexts, the insights gained from this compound may extend to medical research:

  • Understanding Pathogen Interactions: The mechanisms by which RhiA facilitates plant-microbe interactions can provide insights into similar processes in human health, particularly regarding how pathogens interact with host organisms. This knowledge could lead to novel therapeutic strategies against infections .
  • Protein Engineering: The functional properties of RhiA may be leveraged in synthetic biology for designing proteins with specific functionalities, potentially leading to new drug development avenues .

Case Studies and Research Findings

StudyFocusFindings
Study 1Nitrogen Fixation EfficiencyDemonstrated that RhiA-expressing Rhizobium strains significantly improved nitrogen uptake in legumes compared to controls .
Study 2BioremediationShowed enhanced degradation rates of petroleum hydrocarbons in contaminated soils treated with RhiA-expressing Rhizobium .
Study 3Genetic ModificationHighlighted successful engineering of Rhizobium strains for increased RhiA expression leading to improved crop yields under stress conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of RhiA and RTX Family Proteins

Feature RhiA (R. heylii) RTX Proteins (e.g., P. aeruginosa hemolysin) Autotransporters (e.g., E. coli IgA protease)
Molecular Weight ~22 kDa 50–150 kDa 100–200 kDa
Secretion System Likely T1SS (unconfirmed) Type I secretion system (T1SS) Type V secretion system (T5SS)
Key Domains RTX-like motifs (inferred) Calcium-binding RTX repeats Passenger domain + β-barrel translocator
Localization Surface-associated Extracellular or membrane-bound Extracellular
Function Biofilm formation, adherence Cytotoxicity, immune evasion Proteolysis, adhesion
Regulatory Role Unknown Controlled by Ca²⁺-dependent folding Autoregulated processing

Key Findings

Secretion Mechanism: Unlike RTX proteins (e.g., P. aeruginosa hemolysin), which rely on T1SS for extracellular secretion, RhiA in R. In contrast, cytoplasmic RhiA in other species (e.g., Pseudomonas) is absent in supernatants, confirming its role as a lysis marker .

Functional Overlap : RhiA’s similarity to RTX agglutinins suggests shared roles in adhesion, a hallmark of RTX proteins like E. coli hemolysin, which facilitates host cell attachment via carbohydrate-binding domains .

Structural Divergence: RhiA lacks the canonical calcium-binding RTX repeats found in hemolysins, implying divergent mechanisms for substrate recognition or secretion .

Table 2: Comparison of Cytoplasmic Marker Proteins

Protein Organism Localization Use Case Detection Method
RhiA Pseudomonas Cytoplasmic Contamination control in supernatants Western blot (specific antiserum)
LDH Mammalian cells Cytoplasmic Cell lysis/cytotoxicity assays Spectrophotometry
GAPDH Universal Cytoplasmic Housekeeping control PCR, ELISA

Q & A

Q. What experimental techniques are recommended for structural characterization of RhiA protein?

To analyze RhiA's structure, employ biophysical methods such as circular dichroism (CD) for secondary structure assessment, dynamic light scattering (DLS) for hydrodynamic radius determination, and analytical size-exclusion chromatography (SEC) to evaluate oligomeric states . For tertiary structure insights, combine X-ray crystallography or NMR spectroscopy with computational predictions (e.g., AlphaFold). Validate structural models using mutagenesis and functional assays .

Q. How can RhiA's expression during bacterial infection be detected in vitro?

Use Western blotting or immunofluorescence microscopy with anti-RhiA antibodies to confirm expression in bacterial cultures under infection-mimicking conditions (e.g., low iron, host cell co-cultures). Pair with qRT-PCR to correlate protein levels with transcriptional activity . For dynamic expression profiling, employ luminescent reporters (e.g., luciferase-tagged promoters) in live-cell imaging .

Q. What databases are suitable for sharing RhiA-related proteomic data?

Submit raw and processed data to Human Proteinpedia , which integrates multi-platform proteomic data (e.g., mass spectrometry, yeast two-hybrid) and links to functional annotations in HPRD. For programmatic access, use the Proteins API (EB-EBI) to retrieve cross-referenced data on homologs, domains, or post-translational modifications .

Advanced Research Questions

Q. How to resolve contradictions in RhiA’s oligomerization state reported by SEC versus DLS?

SEC may underestimate oligomer size due to matrix interactions, while DLS can overestimate due to aggregation. Perform multi-angle light scattering (MALS) coupled with SEC for absolute molecular weight determination. Validate under varying buffer conditions (pH, ionic strength) to assess stability. Cross-reference with native PAGE or cross-linking assays .

Q. What strategies are effective for studying RhiA’s role in bacterial virulence using CRISPR/Cas mutants?

Design sgRNAs targeting the rhiA locus, ensuring minimal off-target effects via tools like CRISPOR . Generate a deletion mutant in a R. heylii strain and complement with a plasmid-borne rhiA copy. Assess virulence phenotypes using in vitro adherence assays (e.g., epithelial cell adhesion), biofilm quantification (crystal violet), and in vivo models (e.g., murine infection). Compare mutant versus wild-type survival rates and immune responses .

Q. How to analyze RhiA’s interaction with host proteins using surface plasmon resonance (SPR)?

Immobilize RhiA on a CM5 sensor chip via amine coupling. Inject host protein candidates at varying concentrations (e.g., 1–100 μM) and monitor binding kinetics. Use Biacore T200 software to calculate kon, koff, and KD*. Include negative controls (e.g., BSA) and replicate runs to minimize nonspecific binding artifacts. Validate findings with isothermal titration calorimetry (ITC) for thermodynamic data .

Q. What statistical approaches are appropriate for interpreting conflicting transcriptomic and proteomic data on RhiA regulation?

Apply Spearman’s correlation to assess mRNA-protein abundance relationships. Use pathway enrichment analysis (e.g., DAVID, STRING) to identify discordant regulatory networks. Investigate post-transcriptional mechanisms (e.g., miRNA targeting, ribosomal profiling) and validate via pulse-SILAC to measure protein synthesis/degradation rates .

Methodological Guidance

Q. How to design a robust hypothesis for RhiA’s immunogenic properties?

Frame the hypothesis using PICO framework :

  • Population : Bacterial pathogens expressing RhiA.
  • Intervention : RhiA knockout/overexpression.
  • Comparison : Wild-type vs. mutant strains.
  • Outcome : Host antibody titers, cytokine levels, or phagocytosis rates. Ensure feasibility via pilot studies and align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What controls are essential in RhiA functional assays to ensure reproducibility?

Include:

  • Negative controls : Vector-only transfected cells, rhiA deletion mutants.
  • Positive controls : Known virulence factors (e.g., RTX toxins).
  • Technical controls : Buffer-only samples in SPR/ITC, unstained cells in flow cytometry.
  • Biological replicates : ≥3 independent experiments to account for variability .

Data Management & Reporting

Q. How to address ethical considerations in animal studies involving RhiA-infected models?

Follow ARRIVE 2.0 guidelines for reporting: specify sample size justification, randomization, and blinding protocols. Submit protocols to an IACUC for approval, emphasizing humane endpoints (e.g., weight loss >20%, lethargy). Use Redcap or OpenClinica for anonymized data storage .

Q. What metadata standards should accompany RhiA-related data submissions?

Adopt MIAPE for proteomics, including experimental conditions (pH, temperature), instrument parameters (mass spectrometer type), and data processing workflows (search engines, FDR thresholds). For structural data, use PDBx/mmCIF formats with validation reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.